

Caerulomycin A: Core Handling & Solution Preparation

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Compound Focus: Caerulomycin A

CAS No.: 21802-37-9

Cat. No.: S523219

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The following table summarizes key physical-chemical and handling information for **Caerulomycin A**, which is foundational for any experimental use.

Parameter	Details
Molecular Weight	229.24 g/mol [1]
CAS Number	21802-37-9 [1]
Purity for Research	≥ 98.0% [1]
Stock Solution Solvent	DMSO [1]
Typical Stock Concentration	25 mg/mL (109 mM) [1]
Short-Term Storage	-20°C or 4°C [1]
Long-Term Storage	-80°C for up to 2 years [1]

Established Cell Culture Protocols

The table below outlines specific methodologies from published studies where **Caerulomycin A** was used successfully in cell culture. These protocols can serve as a reference for your experimental setup.

Cell Type / Assay	CaeA Concentration	Treatment Duration	Key Findings / Purpose	Citation
Naïve CD4+ T Cell (Mouse)	0 - 0.15 µM	4-6 days (under polarizing conditions)	Induced Treg generation; suppressed Th1/Th17 differentiation [2]	
RAW264.7 Macrophage	20 µM	Not specified (pre-treatment before LPS challenge)	Inhibited M1 polarization; modulated cytokine response [3]	
Jurkat T-Lymphocyte	0 - 2.5 µM	24 hours	Caused cell cycle arrest in S phase; induced iron depletion [4]	
Various Cancer Cells (e.g., A549, HL-60)	IC ₅₀ values: 0.26 µM (A549), 0.71 µM (HL-60)	24-72 hours	Inhibited cell viability; dual targeting of tubulin and Topo-I [5]	

Recommendations for Determining Stability

Since direct stability data is unavailable, you will need to characterize this parameter yourself. Here is a recommended workflow:

- **Preparation:** Prepare a stock solution of CaeA in DMSO as per the handling guidelines above.
- **Spiking:** Spike the stock solution into your specific cell culture medium (e.g., RPMI 1640, DMEM) to achieve a working concentration relevant to your experiment (e.g., 1 µM).
- **Incubation & Sampling:** Aliquot the working solution and incubate it under your standard cell culture conditions (37°C, 5% CO₂). Include control aliquots stored at -20°C or 4°C. Collect samples at defined time points (e.g., 0, 6, 24, 48, 72 hours).
- **Analysis:** Assess stability by comparing the biological activity or chemical integrity of the incubated samples against the controls.

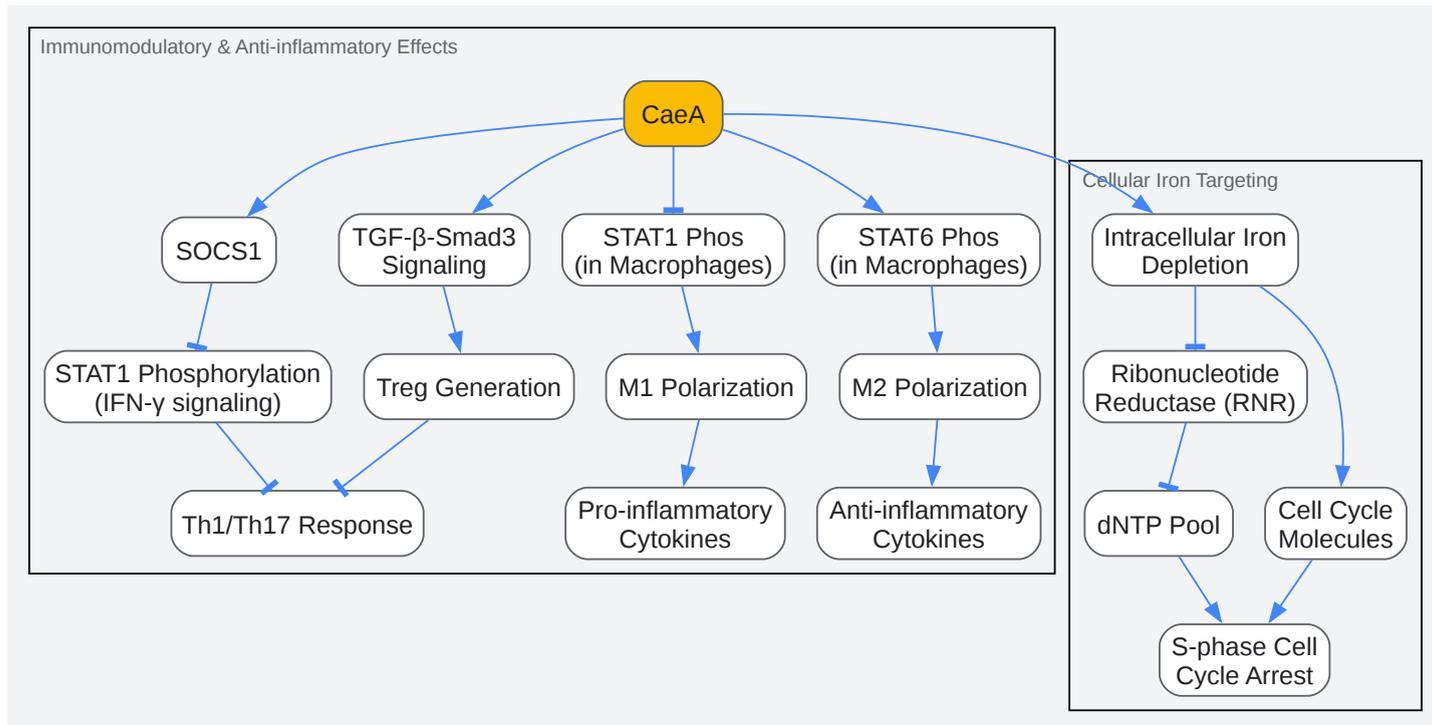
- **Biological Activity Assay:** A Treg induction assay [2] or macrophage polarization assay [3] can be used to test if the sampled solution retains its expected efficacy.
- **Chemical Analysis:** Techniques like High-Performance Liquid Chromatography (HPLC) can directly measure the concentration of intact CaeA over time.

Troubleshooting Common Issues

- **Perceived Loss of Activity:** This is the most likely symptom of compound degradation. If you observe a reduction in the expected biological effect, it strongly suggests instability under your experimental conditions. The first step is to repeat the experiment with a freshly prepared stock solution and ensure minimal exposure to repeated freeze-thaw cycles.
- **Low Solubility or Precipitation: Caerulomycin A** has high solubility in DMSO. If you encounter precipitation in aqueous culture medium, ensure you are diluting from a fresh, fully dissolved DMSO stock. Vortexing or brief sonication after dilution may help.

Key Signaling Pathways Affected by Caerulomycin A

The following diagrams illustrate the primary molecular mechanisms of **Caerulomycin A** identified in the literature, which are the basis for the bioactivity assays recommended for stability testing.



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